Cas no 877402-85-2 (2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL)
2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL Chemical and Physical Properties
Names and Identifiers
-
- 2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL
- 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one
- AB53466
- 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- 2-(trifluoromethyl)-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-4-one
- SCHEMBL3123945
- DB-292039
- 877402-85-2
-
- MDL: MFCD18837772
- Inchi: 1S/C8H8F3N3O/c9-8(10,11)6-4-5-7(15)12-2-1-3-14(5)13-6/h4H,1-3H2,(H,12,15)
- InChI Key: BZBUTKNNPMRLBS-UHFFFAOYSA-N
- SMILES: FC(C1C=C2C(NCCCN2N=1)=O)(F)F
Computed Properties
- Exact Mass: 219.06194637Da
- Monoisotopic Mass: 219.06194637Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.9Ų
2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1004588-5g |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one |
877402-85-2 | 95% | 5g |
$975 | 2024-07-24 |
2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL
2-(Trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol (CAS No. 877402-85-2): A Comprehensive Overview
2-(Trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol (CAS No. 877402-85-2) is a heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. This compound belongs to the pyrazolo[1,5-a][1,4]diazepine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for medicinal chemistry.
The molecular structure of 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol features a fused bicyclic system, combining a pyrazole ring with a diazepine moiety. This unique architecture contributes to its ability to interact with various biological targets, particularly in the central nervous system (CNS). Researchers are increasingly interested in this compound due to its potential as a GABA receptor modulator, a property that could lead to applications in anxiety and sleep disorders.
In recent years, the demand for trifluoromethyl-containing compounds has surged in pharmaceutical development. The CF3 group in 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol improves its pharmacokinetic properties, including membrane permeability and metabolic resistance. These characteristics align with current trends in drug design, where researchers prioritize compounds with enhanced bioavailability and target specificity.
Synthetic routes to 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol typically involve multi-step organic transformations. Key steps often include the construction of the pyrazole ring followed by annulation to form the diazepine core. Recent advances in flow chemistry and catalyzed cyclization reactions have improved the efficiency of these synthetic procedures, making the compound more accessible for research purposes.
The pharmaceutical industry shows growing interest in pyrazolo[1,5-a][1,4]diazepine derivatives due to their structural similarity to benzodiazepines but with potentially improved safety profiles. 2-(Trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol represents an important intermediate in the development of novel CNS-active agents. Its water-soluble hydroxyl group adds versatility for further chemical modifications.
Analytical characterization of 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, essential for reliable research outcomes. The compound's stability under various conditions has been a subject of recent studies, particularly regarding its potential for formulation development.
Current research trends focus on the structure-activity relationships of pyrazolo-diazepine derivatives, with 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol serving as a key reference compound. Scientists are investigating its interactions with various neurotransmitter systems, exploring potential applications beyond CNS disorders, including inflammatory conditions and metabolic diseases.
The global market for specialty heterocyclic compounds like 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol continues to expand, driven by increasing investment in drug discovery. Pharmaceutical companies and research institutions actively seek novel scaffolds that combine favorable drug-like properties with synthetic accessibility, making this compound particularly valuable.
Environmental and safety considerations for handling 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during experimental work, reflecting current best practices in chemical research safety.
Future directions for 2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-ol research may include exploration of its enantiomeric forms, development of more efficient synthetic methodologies, and investigation of its potential in combination therapies. The compound's versatility ensures its continued relevance in medicinal chemistry and pharmaceutical development.
877402-85-2 (2-(TRIFLUOROMETHYL)-7,8-DIHYDRO-6H-PYRAZOLO[1,5-A][1,4]DIAZEPIN-4-OL) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)